

Application Notes and Protocols for Rutin Hydrate Delivery Systems

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Compound of Interest		
Compound Name:	Rutin hydrate	
Cat. No.:	B162542	Get Quote

Topic: Rutin Hydrate Delivery Systems for Improved Bioavailability

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutin, a polyphenolic bioflavonoid, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.[1][2][3] Despite its therapeutic potential, the clinical application of rutin is significantly hindered by its low aqueous solubility, poor stability, and consequently, low oral bioavailability.[1][4] To overcome these limitations, various drug delivery systems have been developed to enhance the solubility, dissolution rate, and ultimately, the bioavailability of rutin.[5] These advanced formulations include lipid-based nanocarriers, polymeric nanoparticles, and other novel delivery platforms.

This document provides an overview of different **rutin hydrate** delivery systems, summarizes their key characteristics in tabular format, and offers detailed protocols for their preparation and evaluation. Additionally, it includes diagrams illustrating a typical experimental workflow and a key signaling pathway modulated by rutin.

Data Presentation: Comparison of Rutin Delivery Systems

The following tables summarize the physicochemical properties and bioavailability parameters of various rutin-loaded delivery systems.





Table 1: Physicochemical Characterization of Rutin Delivery Systems



Delivery System	Composit ion	Particle Size (nm)	Polydispe rsity Index (PDI)	Encapsul ation Efficiency (%)	Drug Loading (%)	Referenc e
Solid Lipid Nanoparticl es (SLNs)	Phospholip on 80H®, Polysorbat e 80	40 - 60	-	High	High	[6][7]
Nanostruct ured Lipid Carriers (NLCs)	Plurol® stearique, Apifil®	229.50 ± 50.58	0.454 ± 0.083	69.36 ± 0.54	-	[8]
Nanoemuls ion	Sefsol 218, Kolliphor RH-40, PEG-400	-	-	-	-	[9]
Zein- Sodium Caseinate Nanoparticl es	Zein, Sodium Caseinate	-	-	up to 71.6	-	[10]
PLGA Nanoparticl es	PLGA, PVA	-	-	-	-	[11]
Chitosan Nanoparticl es	Chitosan, Acetic Acid	80.71	-	83.6	95	[12]
Nanophyto somes	Phosphatid ylcholine, Cholesterol	-	-	-	-	[13]
Nano-lipid Complex	Rutin, Egg Phosphatid ylcholine	Nanometric	-	-	-	[14]





Table 2: In Vitro and In Vivo Performance of Rutin Delivery Systems



Delivery System	In Vitro Release	Bioavailabil ity Enhanceme nt	Animal Model	Key Findings	Reference
Nanoemulsio n	~90% release in 2h	-	-	Significantly higher drug release compared to pure drug suspension.	[9]
Self- Nanoemulsify ing Drug Delivery System (SNEDDS)	-	~6-fold increase	Wistar rats	Enhanced oral bioavailability of rutin.	[15]
Nano-lipid Complex	Diffusion- controlled release	Improved oral bioavailability	Rats	Better hepatoprotect ive activity and improved oral bioavailability compared to pure rutin.	[14][16]
Rutin-loaded lipid-based nano- formulation (NanoR)	-	Earlier Tmax and higher Cmax	Mice	Enhanced antithromboti c activity.	[17][18]



Sustained
release and
improved
improved
dissolution
330 min

Sustained
release and
improved
compared to
pure rutin.

Experimental Protocols Preparation of Rutin-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the solvent emulsification/diffusion method.[6][7]

Materials:

- Rutin
- Solid lipid (e.g., Phospholipon 80H®)
- Surfactant (e.g., Polysorbate 80)
- Organic solvent (e.g., acetone, ethanol)
- Aqueous phase (e.g., purified water)

Equipment:

- Magnetic stirrer
- High-speed homogenizer or sonicator
- Centrifuge
- Freeze-dryer (optional)

Procedure:



- Dissolve rutin and the solid lipid in a water-miscible organic solvent.
- Prepare an aqueous solution of the surfactant.
- Add the organic phase to the aqueous phase under continuous stirring.
- Homogenize the resulting emulsion at high speed or sonicate to form a nanoemulsion.
- Add a large volume of water to the nanoemulsion with gentle stirring to allow for the diffusion of the organic solvent into the water.
- The diffusion of the solvent leads to the precipitation of the lipid as solid nanoparticles, entrapping the rutin.
- The nanoparticles can be collected by centrifugation and washed with purified water.
- The final product can be freeze-dried for long-term storage.

Preparation of Rutin-Loaded Nanoemulsion

This protocol is based on the aqueous titration method.[9]

Materials:

- Rutin
- Oil phase (e.g., Sefsol 218, Isopropyl myristate)
- Surfactant (e.g., Kolliphor RH-40, Labrasol)
- Co-surfactant (e.g., PEG-400, PEG-600)
- Purified water

Equipment:

- Vortex mixer
- Bath sonicator



Procedure:

- Select the oil, surfactant, and co-surfactant based on the solubility of rutin and the construction of a pseudo-ternary phase diagram.
- Accurately weigh the oil, surfactant, and co-surfactant and mix them in a glass vial.
- Heat the mixture at a controlled temperature (e.g., 40°C) until a homogenous mixture is obtained.
- Add the required amount of rutin to the mixture and vortex until it is completely dissolved.
- Slowly add the aqueous phase (purified water) to the organic phase under continuous stirring.
- Sonicate the resulting mixture for a specified time (e.g., 10 minutes) in a bath sonicator to form a stable nanoemulsion.

In Vitro Drug Release Study

This protocol utilizes the dialysis bag technique.[9]

Materials:

- Rutin-loaded formulation
- Dialysis membrane (with appropriate molecular weight cut-off)
- Release medium (e.g., 0.1 N HCl pH 1.2, phosphate buffer pH 6.8)

Equipment:

- Shaking incubator or water bath
- UV-Vis spectrophotometer or HPLC

Procedure:

Soak the dialysis membrane in the release medium for a specified time before use.



- Accurately measure a specific volume of the rutin-loaded formulation and place it inside the dialysis bag.
- · Seal both ends of the dialysis bag.
- Immerse the dialysis bag in a known volume of the release medium.
- Maintain the temperature and agitation at a constant level (e.g., 37°C and 100 rpm).
- At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
- Analyze the withdrawn samples for rutin content using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

In Vivo Bioavailability Study

This protocol outlines a general procedure for an in vivo pharmacokinetic study in rats.[14][19]

Animals:

Healthy adult rats (e.g., Wistar or Sprague-Dawley)

Materials:

- Rutin-loaded formulation
- Control (e.g., pure rutin suspension)
- Oral gavage needles
- Blood collection tubes (e.g., containing heparin)

Equipment:

- Centrifuge
- HPLC or LC-MS/MS system

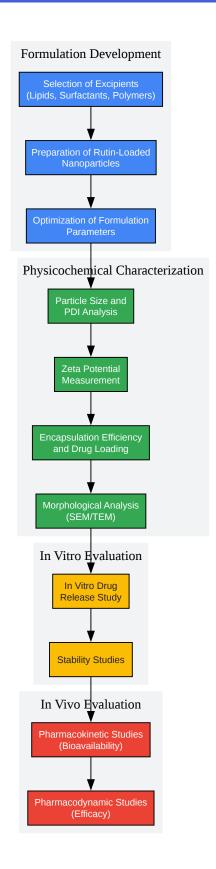


Procedure:

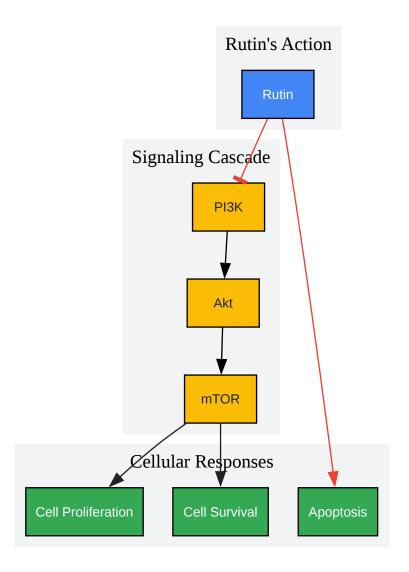
- Fast the animals overnight before the experiment with free access to water.
- Divide the animals into experimental groups (e.g., control group and formulation-treated group).
- Administer the rutin formulation or control to the respective groups via oral gavage at a specific dose.
- Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -20°C or lower until analysis.
- Extract rutin from the plasma samples using a suitable solvent extraction method.
- Analyze the concentration of rutin in the plasma samples using a validated HPLC or LC-MS/MS method.
- Calculate the pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

Visualizations Experimental Workflow for Rutin Nanoparticle Development









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Methodological & Application





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